molecular formula C20H19NO4 B609664 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 1629908-92-4

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

カタログ番号 B609664
CAS番号: 1629908-92-4
分子量: 337.37
InChIキー: SMEJQLRLHKWIFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline moiety, a methoxy group (-OCH3), a phenyl group (C6H5), and a hydroxyethyl group (-CH2CH2OH). The exact structure would depend on the positions of these groups on the quinoline ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For instance, the methoxy group might undergo demethylation, and the hydroxyethyl group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents, while the hydroxyethyl group could enhance its water solubility .

科学的研究の応用

Inhibitor of GBP1:PIM1 Interaction

NSC756093 has been identified as the first inhibitor of the GBP1:PIM1 interaction . This interaction plays a significant role in the development of drug resistance to paclitaxel, a chemotherapy medication used to treat various types of cancer . By inhibiting this interaction, NSC756093 could potentially revert resistance to paclitaxel .

Anticancer Agent against Paclitaxel Resistant Cancer Cells

The compound has implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells . It has been found to be active in paclitaxel-resistant cells .

Stabilizer of GBP1 Conformation

Through bioinformatics, molecular modeling, and mutagenesis studies, it has been found that NSC756093 binds to the interface between the helical and the LG domain of GBP1 . By binding to this site, NSC756093 is able to stabilize a conformation of GBP1 not suitable for binding to PIM1 .

Control of GBP1 Activity

The protein kinase PIM1 controls GBP1 activity . In uninfected bystander cells, IFN-g signaling induces expression of PIM1, which phosphorylates GBP1, subjecting it to sequestration by 14-3-3s . NSC756093 has been found to abolish this interaction .

Protection against Self-Damage

Cells need to tightly control the activity of antimicrobial proteins but rapidly deploy them upon infection . NSC756093, by controlling the activity of GBP1, helps cells protect themselves from the potentially self-destructive actions of GBPs while keeping these proteins readily available to combat infection .

Guard against Pathogen Infection

GBP1, an interferon-stimulated gene (ISG), has robust antimicrobial activities . NSC756093, by controlling the activity of GBP1, helps guard against pathogen infection .

作用機序

Target of Action

NSC756093, also known as 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, primarily targets the GBP1:PIM1 interaction . GBP1 (Guanylate Binding Protein 1) is a large GTPase that plays a crucial role in the development of drug resistance to paclitaxel by allowing its incorporation into microtubules . PIM1 (Proviral Integration site for Moloney murine leukemia virus) is a prosurvival kinase .

Mode of Action

NSC756093 acts as a potent inhibitor of the GBP1:PIM1 interaction . It binds to a site at the interface between the helical and the LG domain of GBP1 . In other words, NSC756093 prevents GBP1 from interacting with PIM1, thereby disrupting the downstream signaling pathway that induces resistance to paclitaxel .

Biochemical Pathways

The GBP1:PIM1 interaction plays a significant role in the development of drug resistance to paclitaxel . When GBP1 is incorporated into microtubules, it binds to prosurvival kinases such as PIM1 and initiates a signaling pathway that induces resistance to paclitaxel . By inhibiting this interaction, NSC756093 can potentially revert resistance to paclitaxel .

Pharmacokinetics

It is known that nsc756093 is a potent in vitro inhibitor of the gbp1:pim1 interaction, and this property is maintained in vivo in ovarian cancer cells resistant to paclitaxel .

Result of Action

The inhibition of the GBP1:PIM1 interaction by NSC756093 has significant molecular and cellular effects. It has been shown to reduce the aggressiveness of cancer cells, with less proliferation, migration, wound healing, and colony formation capabilities . Moreover, NSC756093-treated cells were found to be significantly more sensitive to chemotherapeutic reagents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

将来の方向性

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many quinoline derivatives .

特性

IUPAC Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEJQLRLHKWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Reactant of Route 2
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Reactant of Route 3
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Reactant of Route 4
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Reactant of Route 5
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Reactant of Route 6
Reactant of Route 6
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Q & A

Q1: How does NSC756093 interact with its target, GBP1, and what are the downstream effects of this interaction?

A: NSC756093 binds to a specific site on the GBP1 protein located between its helical and LG domains. [] This binding stabilizes a conformation of GBP1 that prevents its interaction with the PIM1 kinase. [] Consequently, NSC756093 disrupts the GBP1:PIM1 interaction, inhibiting the downstream signaling pathway that normally promotes paclitaxel resistance in cancer cells. [] This disruption potentially allows for the reversal of paclitaxel resistance in these cells. []

Q2: What is the impact of disrupting the GBP1:PIM1 interaction in the context of cancer treatment?

A: The interaction between GBP1 and PIM1 is crucial for cancer cell survival and paclitaxel resistance. [, ] PIM1, a pro-survival kinase, is recruited by GBP1 within the cytoskeleton, leading to the activation of signaling pathways that contribute to drug resistance. [] By disrupting this interaction, NSC756093 effectively inhibits these pro-survival signals, potentially increasing the sensitivity of resistant cancer cells to paclitaxel. [, ] Additionally, research suggests that NSC756093, by inhibiting the GBP1:PIM1 interaction, can increase organoid death and impede organoid reformation in tumor models. [] This highlights its potential as a therapeutic agent, particularly in cancers exhibiting resistance to traditional chemotherapy drugs like paclitaxel.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。